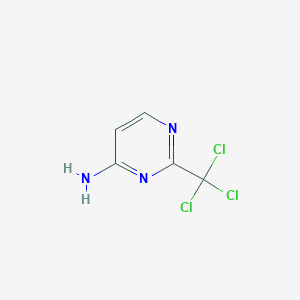

4-Pyrimidinamine, 2-(trichloromethyl)-

Description

4-Pyrimidinamine, 2-(trichloromethyl)-, is a pyrimidine derivative characterized by a trichloromethyl (-CCl₃) substituent at position 2 and an amine (-NH₂) group at position 3. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms, playing critical roles in nucleic acids and pharmaceuticals. This compound is structurally related to antimalarial (e.g., pyrimethamine ) and antimicrobial agents, highlighting its relevance in medicinal chemistry .

Properties

CAS No. |

112913-71-0 |

|---|---|

Molecular Formula |

C5H4Cl3N3 |

Molecular Weight |

212.46 g/mol |

IUPAC Name |

2-(trichloromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C5H4Cl3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) |

InChI Key |

UXCSRGSPNUEYBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(trichloromethyl)- typically involves a multi-step process. One common method starts with the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This sequence of acylation and intramolecular cyclization reactions yields the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(trichloromethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Cycloaddition Reactions: The pyrimidine ring can engage in cycloaddition reactions, forming fused heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Cycloaddition Reactions: These reactions often require catalysts such as copper salts and are conducted under elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an anticancer agent.

Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to the Bcl-2 protein, an anti-apoptotic protein, thereby inducing apoptosis in cancer cells . The compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and BAX .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.